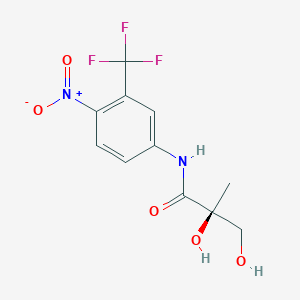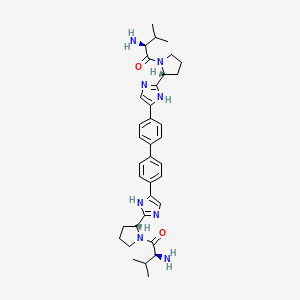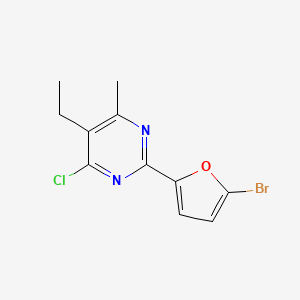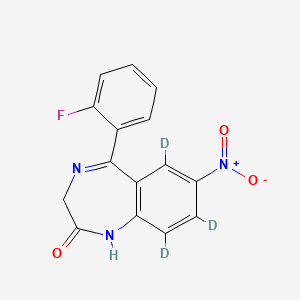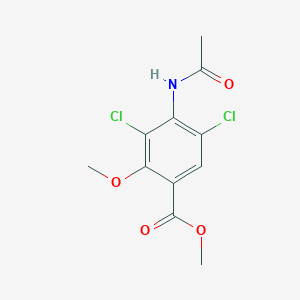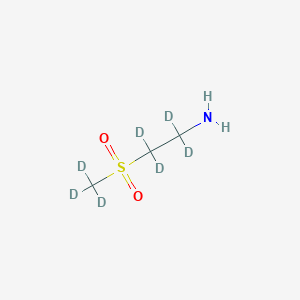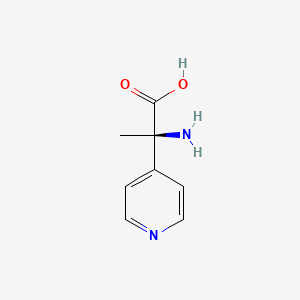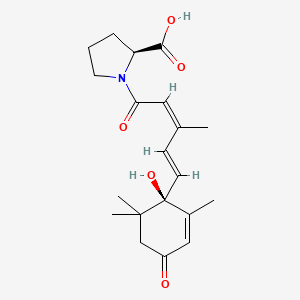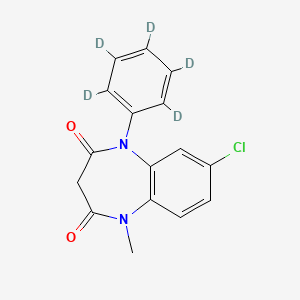
3-Hydroxy Fenretinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Fenretinide is a synthetic derivative of all-trans-retinoic acid, belonging to the class of retinoids. It is structurally related to Fenretinide, a compound known for its chemopreventive and antineoplastic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Fenretinide typically involves the modification of Fenretinide. One common method includes the hydroxylation of Fenretinide using specific reagents and catalysts. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective introduction of the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its commercial viability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy Fenretinide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Hydroxy Fenretinide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other retinoid derivatives and studying their chemical properties.
Biology: Investigated for its role in cell differentiation and apoptosis, making it a valuable tool in cellular biology research.
Medicine: Explored for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its retinoid activity
Mécanisme D'action
3-Hydroxy Fenretinide exerts its effects through multiple mechanisms:
Apoptosis Induction: It promotes programmed cell death in cancer cells by activating apoptotic pathways.
Retinoid Receptor Interaction: It binds to retinoid receptors, modulating gene expression and influencing cell differentiation and proliferation.
Reactive Oxygen Species (ROS) Generation: It induces the accumulation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenretinide: The parent compound, known for its chemopreventive properties.
All-trans-Retinoic Acid: A naturally occurring retinoid with similar biological activities.
N-(4-Hydroxyphenyl)retinamide: Another derivative with comparable properties
Uniqueness
3-Hydroxy Fenretinide is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its biological activity. This modification allows for distinct interactions with molecular targets and may result in improved therapeutic efficacy compared to its analogs .
Propriétés
Formule moléculaire |
C26H33NO3 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(2Z,4Z,6E,8Z)-N-(4-hydroxyphenyl)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C26H33NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,24,28-29H,15-16H2,1-5H3,(H,27,30)/b8-6-,14-9-,18-7+,19-17- |
Clé InChI |
UMTKXEKOPUGPJI-OIJCEPNXSA-N |
SMILES isomérique |
CC1=C(C(CCC1O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)\C |
SMILES canonique |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
